molecular formula C24H20N2O5 B8103442 DBCO-NHS ester 3

DBCO-NHS ester 3

Cat. No.: B8103442
M. Wt: 416.4 g/mol
InChI Key: CFQHVJJWCDJMLI-UHFFFAOYSA-N
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Description

DBCO-NHS ester 3, also known as Dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is a chemical compound widely used in bioconjugation and click chemistry. It is a derivative of Dibenzylcyclooctyne (DBCO) and contains an N-hydroxysuccinimide (NHS) ester group. This compound is particularly valuable for its ability to react with primary amines on biomolecules, facilitating the formation of stable covalent bonds. This compound is commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHS ester 3 involves the activation of the carboxylic acid moiety of Dibenzylcyclooctyne (DBCO) with N-hydroxysuccinimide (NHS). The reaction typically occurs in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions usually involve dissolving the reactants in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and stirring the mixture at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHS ester 3 primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO moiety to the target molecule .

Scientific Research Applications

Mechanism of Action

DBCO-NHS ester 3 exerts its effects through a copper-free click chemistry process known as strain-promoted alkyne-azide cycloaddition (SPAAC). The NHS ester group reacts with primary amines on biomolecules, forming a stable amide bond. The DBCO moiety then undergoes a cycloaddition reaction with azide groups on target molecules, resulting in the formation of a stable triazole linkage .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester)
  • Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester)
  • Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester (DBCO-PEG4-NHS ester)

Uniqueness

DBCO-NHS ester 3 is unique due to its high reactivity and specificity for primary amines, making it an excellent choice for bioconjugation applications. Its copper-free click chemistry mechanism ensures that it can be used in biological systems without the need for toxic copper catalysts, making it safer and more versatile compared to other click chemistry reagents .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c27-21(10-5-11-24(30)31-26-22(28)14-15-23(26)29)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQHVJJWCDJMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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